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molecular formula C11H19ClN2O B151784 [1,4'-Bipiperidine]-1'-carbonyl chloride CAS No. 103816-19-9

[1,4'-Bipiperidine]-1'-carbonyl chloride

Cat. No. B151784
M. Wt: 230.73 g/mol
InChI Key: YDNSNQRKIINKPV-UHFFFAOYSA-N
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Patent
US08546573B2

Procedure details

In a solution of Triphosgene (16.48 gm) in methylene chloride (200 ml) was added a solution of 4-piperidinopiperidine (20 g) in methylene chloride (200 ml) at 20-25° C. within 1-2 hours. Part of the methylene chloride was distilled off and acetonitrile was added. Further, methylene chloride and acetonitrile was distilled off completely until the temperature rises to 70° C. At room temperature fresh methylene chloride was added to the reaction mixture to make homogenous slurry followed by potassium carbonate (30-35 gm) and reaction mixture was stirred for 1-2 hours. The reaction mixture was filtered and subsequently the filtrate was concentrated. Hexane was added slowly into the reaction mixture under stirring. Solid compound so obtained was filtered, washed with hexane and dried under reduced pressure at about 40° C.
Quantity
16.48 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](Cl)([O:4]C(=O)OC(Cl)(Cl)Cl)Cl.[N:13]1([CH:19]2[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>C(Cl)Cl>[N:13]1([CH:19]2[CH2:24][CH2:23][N:22]([C:2]([Cl:1])=[O:4])[CH2:21][CH2:20]2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
16.48 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
20 g
Type
reactant
Smiles
N1(CCCCC1)C1CCNCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1-2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Part of the methylene chloride was distilled off
ADDITION
Type
ADDITION
Details
acetonitrile was added
DISTILLATION
Type
DISTILLATION
Details
Further, methylene chloride and acetonitrile was distilled off completely until the temperature
CUSTOM
Type
CUSTOM
Details
rises to 70° C
ADDITION
Type
ADDITION
Details
At room temperature fresh methylene chloride was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
followed by potassium carbonate (30-35 gm) and reaction mixture
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
subsequently the filtrate was concentrated
ADDITION
Type
ADDITION
Details
Hexane was added slowly into the reaction mixture
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
Solid compound so obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at about 40° C.

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) h
Name
Type
Smiles
N1(CCCCC1)C1CCN(CC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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